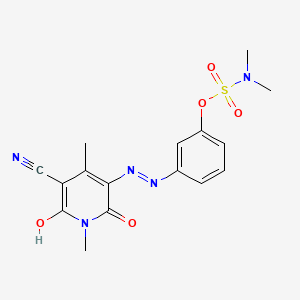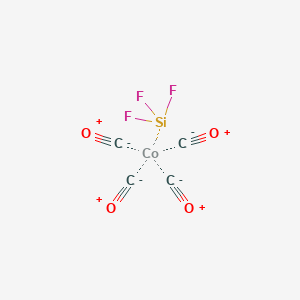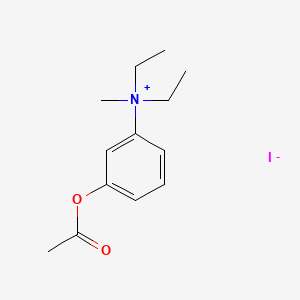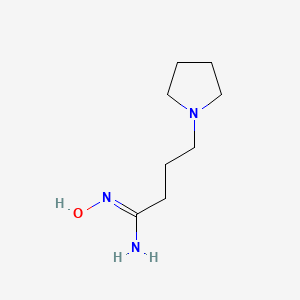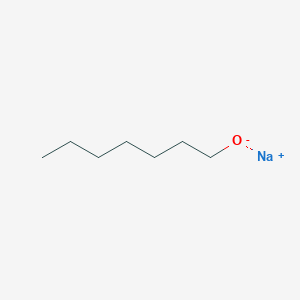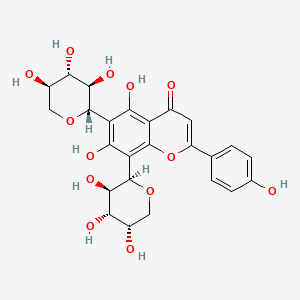
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside is a flavonoid compound with significant antioxidant activity. It can be isolated from traditional Chinese medicine, specifically from the plant Tiepi Shihu . This compound is known for its potential health benefits and is a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside typically involves the extraction from natural sources rather than synthetic routes. It is isolated from plants like Tiepi Shihu using solvent extraction methods . The compound is then purified through various chromatographic techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. The process involves large-scale extraction and purification techniques to isolate the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside has a wide range of scientific research applications :
Biology: The compound is investigated for its role in cellular processes and its potential to modulate various biological pathways.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry: It is explored for its use in developing natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside involves its antioxidant activity . The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. It interacts with various molecular targets and pathways, including the modulation of signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside is similar to other flavonoid compounds such as:
- Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside
- Apigenin 6,8-di-C-alpha-L-arabinopyranoside
- Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucopyranoside (isoschaftoside)
- Apigenin 6-C-beta-D-glucopyranosyl-8-C-alpha-L-arabinopyranoside (schaftoside)
- Apigenin 6-C-beta-D-glucopyranosyl-8-C-beta-L-arabinopyranoside (neoschaftoside)
- Apigenin 6,8-di-C-beta-D-glucopyranoside (vicenin-2)
- Luteolin 6-C-beta-D-glucopyranoside (isoorientin)
- Luteolin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucopyranoside (isocarlinoside) .
Uniqueness
What sets this compound apart is its unique combination of sugar moieties attached to the flavonoid structure. This specific arrangement contributes to its distinct antioxidant properties and potential health benefits.
Properties
Molecular Formula |
C25H26O13 |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12+,17+,18+,21-,22-,24+,25-/m1/s1 |
InChI Key |
LDVNKZYMYPZDAI-LUCKJMCUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



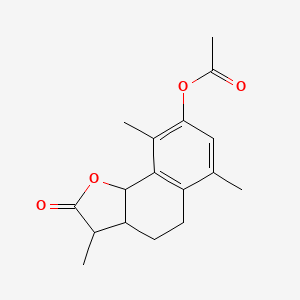
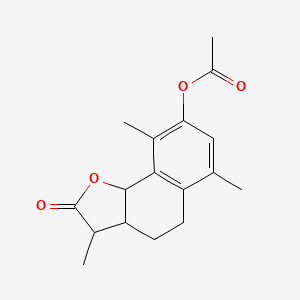
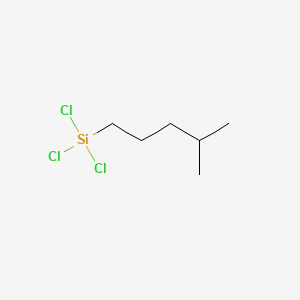
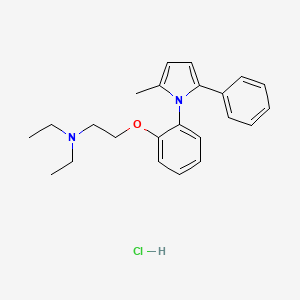
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)
